5-amino-1-(2,6-difluorophenyl)pyrazole-4-carbonitrile
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Overview
Description
5-amino-1-(2,6-difluorophenyl)pyrazole-4-carbonitrile is a heterocyclic compound that contains a pyrazole ring substituted with an amino group, a difluorophenyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(2,6-difluorophenyl)pyrazole-4-carbonitrile typically involves the reaction of 2,6-difluorobenzonitrile with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(2,6-difluorophenyl)pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve the reduction of the carbonitrile group.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole compound.
Reduction: Primary amines derived from the reduction of the carbonitrile group.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-amino-1-(2,6-difluorophenyl)pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in cancer research.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-amino-1-(2,6-difluorophenyl)pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-(2,6-difluorophenyl)-1H-pyrazole-4-carbaldehyde
- 5-amino-1-(2,6-difluorophenyl)-1H-pyrazole-4-carboxamide
Uniqueness
Compared to similar compounds, 5-amino-1-(2,6-difluorophenyl)pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carbonitrile group, in particular, allows for further functionalization and derivatization, enhancing its versatility in various applications.
Properties
Molecular Formula |
C10H6F2N4 |
---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
5-amino-1-(2,6-difluorophenyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C10H6F2N4/c11-7-2-1-3-8(12)9(7)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2 |
InChI Key |
XBBQLCCTQJHMIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N2C(=C(C=N2)C#N)N)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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